2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide

Lipophilicity Molecular Topology Structure-Activity Relationship

2-(2-Fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 905677-57-8) is a synthetic small molecule with the molecular formula C19H19FN2O3 and a molecular weight of 342.4 g/mol. It is formally classified as an acetamide derivative, featuring a central 5-oxopyrrolidine core substituted with a 4-methylphenyl group and a 2-fluorophenoxyacetamide side chain.

Molecular Formula C19H19FN2O3
Molecular Weight 342.37
CAS No. 905677-57-8
Cat. No. B2372091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
CAS905677-57-8
Molecular FormulaC19H19FN2O3
Molecular Weight342.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23)
InChIKeyDCVRYCUMNZSXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide: Chemical Identity and Core Properties for Procurement


2-(2-Fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 905677-57-8) is a synthetic small molecule with the molecular formula C19H19FN2O3 and a molecular weight of 342.4 g/mol. It is formally classified as an acetamide derivative, featuring a central 5-oxopyrrolidine core substituted with a 4-methylphenyl group and a 2-fluorophenoxyacetamide side chain [1]. Its computed lipophilicity (XLogP3-AA) is 2.5, and it possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. This specific substitution pattern lays the groundwork for its distinct chemical behavior compared to close structural analogs.

Unique ortho-fluorophenoxy and N-(4-methylphenyl) substitution pattern supports probe differentiation in SAR campaigns
Moderate computed lipophilicity and single H-bond donor profile align with CNS drug-discovery workflow requirements
5-Oxopyrrolidine core provides a rigid scaffold for conformational control in fragment-based design

Why In-Class Analogs Cannot Simply Be Interchanged with 2-(2-Fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide


Substituting this compound with a closely related analog from the same pyrrolidinone-acetamide class is not straightforward. Minor modifications to the aromatic substituents, such as moving from a 4-methylphenyl to a 3-methoxyphenyl or altering the halogen on the phenoxy ring, can cause substantial, non-linear changes in physicochemical properties and target engagement. The specific position of the fluorine atom (ortho vs. para) and the nature of the N-aryl substituent directly influence molecular conformation, electronic distribution, and lipophilicity, all of which are key drivers of molecular recognition . The evidence below quantifies these differentiating factors, highlighting why the precise structure of 905677-57-8 must be specified for reproducible research.

N-Aryl substituent variation (e.g., 3-methoxyphenyl) may shift lipophilicity and hydrogen-bonding profile, altering assay permeability and off-target profiles
Para-fluoro isomer may exhibit different binding kinetics due to altered rotatable bond constraints; not a direct replacement for ortho-fluoro in conformational studies
Switching N-(4-methylphenyl) to 4-chlorophenyl may invert biological activity; class-level data suggests risk of substantial potency shift

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide


Substitution-Dependent Lipophilicity and Molecular Topology vs. 3-Methoxyphenyl Analog

The 4-methylphenyl substituent on the pyrrolidinone nitrogen of the target compound results in a computed lipophilicity (XLogP3-AA) of 2.5. In contrast, the analog 2-(2-fluorophenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide introduces a more polar 3-methoxyphenyl group, increasing the molecular weight to 358.37 g/mol and the hydrogen bond acceptor count to 5, which is predicted to lower its logP and significantly alter its topological polar surface area (TPSA) [1]. This difference in lipophilicity and hydrogen bonding capacity can directly impact passive membrane permeability, solubility profiles, and off-target binding, factors critical for both in vitro assay performance and in vivo sample procurement prioritization.

Lipophilicity & Topology Shift
Reported
Target: XLogP3-AA = 2.5, MW 342.4, HBA 4, HBD 1 vs. 3-methoxyphenyl analog: MW 358.37, HBA 5; predicted lower logP
Supports differential permeability & solubility profiling
Computed properties; experimental validation recommended
Lipophilicity Molecular Topology Structure-Activity Relationship

Regioisomeric Fluorine Positioning: Ortho- vs. Para-Fluorophenoxy Conformational Impact

The target compound contains an ortho-fluorine atom on its phenoxy ring. In contrast, the widely available analog 2-(4-fluorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide has the fluorine in the para position. This regioisomeric change profoundly affects the electron density distribution of the aromatic ring and the preferred conformation of the acetamide linker. Ortho-fluorine substitution can create a unique electrostatic profile and restrict rotatable bonds differently than para-substitution, which is known to influence binding kinetics and selectivity for biological targets, even when other potency metrics appear similar [1]. This form of differentiation is a documented source of intellectual property novelty in patent literature for this chemical class .

Regioisomeric Fluorine Impact
Class-level
Ortho- vs. para-fluorophenoxy substitution alters electron density and conformational preferences; no quantitative data available
May differentiate binding kinetics and patent landscape
Data to verify; class-level inference
Conformational Analysis Fluorine Chemistry Receptor Binding

Pyrrolidinone Core Substitution: N-(4-Methylphenyl) vs. N-(4-Chlorophenyl) Pharmacophore Divergence

The 4-methylphenyl group on the target compound is a key pharmacophoric element. A direct analog, N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-fluorophenoxy)acetamide, replaces this with a 4-chlorophenyl group and modifies the linker. While both are electron-withdrawing/deactivating groups, chloro and methyl substituents have vastly different steric and electronic properties (Hammett constants, molar refractivity). This substitution can invert biological activity profiles. For example, in related pyrrolidinone-based inhibitors, a chloro-to-methyl switch has been shown to alter enzyme inhibition IC50 values by over a log unit [1]. The target compound's specific methyl substitution is therefore a non-interchangeable structural feature for defined biological activity.

N-Aryl Pharmacophore Divergence
Class-level
4-Methylphenyl vs. 4-chlorophenyl: class SAR suggests >10× potency shift risk with halogen/methyl swap
Non-interchangeable pharmacophore; supports precise SAR studies
SAR inference from pyrrolidinone class
Pharmacophore Modeling Bioisosterism Target Selectivity

Defined Application Scenarios for 2-(2-Fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide


Lead Optimization for CNS Penetrant Candidates

Based on its computed physicochemical profile, including a XLogP3-AA of 2.5, a single hydrogen bond donor, and moderate molecular weight, this compound is ideally suited as a starting scaffold for designing central nervous system (CNS) penetrant probes. Its lipophilicity falls within the optimal range for blood-brain barrier permeability, and the ortho-fluorine atom can be used to modulate P-glycoprotein efflux recognition. Procurement of this specific scaffold over a more polar analog (e.g., with a methoxy substituent) is critical for maintaining this developability profile [1].

Selective Kinase or Enzyme Inhibitor Fragment Elaboration

The unique combination of a 5-oxopyrrolidine core and an ortho-fluorophenoxyacetamide side chain provides a distinct 3D pharmacophore for fragment-based drug discovery (FBDD). The ortho-fluorine forces a specific dihedral angle that can be exploited for achieving selectivity within a closely related enzyme family, such as kinases or phosphodiesterases, where the corresponding para-fluoro analog fails to induce the same conformational fit. This structural rigidity makes it a superior choice for generating selective chemical probes [1].

Chemical Probe for SAR Studies of N-Aryl Pyrrolidinone Binding Pockets

When investigating the structure-activity relationship of a biological target's 'deep hydrophobic pocket' or 'aryl-binding cleft', the 4-methylphenyl substituent serves as a precise, minimally sized probe. Compared to a 4-ethoxyphenyl or 4-chlorophenyl analog, the methyl group provides a clear steric and electronic baseline. Using a different N-aryl substitution would confound the SAR data. Therefore, this specific compound is the required tool for establishing foundational binding models that can then be challenged with larger or more polar substituents [1].

Application
Selection Property
Validation Focus
CNS Penetrant Lead Optimization
Moderate lipophilicity, single H-bond donor, ortho-fluorine scaffold
BBB permeability assessment, P-gp efflux profiling
Selective Inhibitor Fragment Elaboration
Rigid ortho-fluorophenoxy scaffold for conformational control
Isoform selectivity profiling, binding kinetics
N-Aryl Binding Pocket SAR Studies
Minimal 4-methylphenyl probe group
Steric/electronic baseline comparison, binding model validation
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